5-(Bromomethyl)-1,2,3-trimethoxybenzene
Overview
Description
The compound 5-(Bromomethyl)-1,2,3-trimethoxybenzene is a brominated methoxybenzene derivative. While the provided papers do not directly discuss this compound, they do provide insights into similar brominated aromatic compounds and their synthesis, molecular structures, and physical and chemical properties. These papers can help infer the characteristics of 5-(Bromomethyl)-1,2,3-trimethoxybenzene by analogy.
Synthesis Analysis
The synthesis of brominated aromatic compounds often involves the use of halogenation reactions, as seen in the preparation of 1,2-dimethoxy-4-(bis-diethylaminoethyl-[14C]-amino)-5-bromobenzene, which was synthesized via direct alkylation using CH3MgCl as the proton abstractor . Similarly, the synthesis of 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene from benzene in four straightforward steps indicates the potential for a multi-step synthesis approach for related compounds . The Sandmeyer reaction is another method used for the synthesis of brominated aromatic compounds, as demonstrated in the preparation of 1-bromo-3,4,5-trimethoxybenzene .
Molecular Structure Analysis
The molecular structure of brominated aromatic compounds can be complex, as evidenced by the crystal structures of solvates of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene, which showed different conformations and packing in the crystalline state . The crystal structures of 1,3,5-tris(bromomethyl)-2,4,6-trimethylbenzene and its derivatives also revealed the presence of van der Waals and weak C–H···O and C–H···π interactions, which could be relevant for understanding the molecular structure of 5-(Bromomethyl)-1,2,3-trimethoxybenzene .
Chemical Reactions Analysis
The reactivity of brominated aromatic compounds can vary, and an attempt to explain the lack of reactivity of certain derivatives towards the formation of propellane derivatives was made in the context of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene . This suggests that the reactivity of 5-(Bromomethyl)-1,2,3-trimethoxybenzene would need to be evaluated in the context of its intended chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic compounds are influenced by their molecular structure. For instance, the solvates of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene showed different solvate compositions and crystalline environments, which could affect their physical properties . The synthesis of 2-bromo-4,5,2',4',6'-pentamethoxyl benzophenone from trimethoxybenzene through a Friedel-Crafts reaction indicates the importance of reaction conditions on the yield and purity of such compounds .
Scientific Research Applications
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Fluorescent Dye
- Field : Biological Experiments
- Application : 5-Bromomethyl-fluorescein is a multifunctional dye used in biological experiments. It helps researchers observe and analyze cell structures, track biomolecules, evaluate cell functions, distinguish cell types, detect biomolecules, study tissue pathology, and monitor microorganisms .
- Method : The dye is applied to the biological sample, which is then observed under a microscope or other imaging device .
- Results : The use of this dye allows for detailed observation and analysis of various biological structures and processes .
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Bromomethylation of Thiols
- Field : Organic Chemistry
- Application : Bromomethylation of thiols is a process that enables the creation of bromomethyl sulfides, which are useful building blocks in organic synthesis .
- Method : This process involves the reaction of thiols with paraformaldehyde and HBr/AcOH .
- Results : The bromomethylation of thiols results in the formation of bromomethyl sulfides, which can be used in further chemical reactions .
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Production and Value Addition of Hydrophobic Analogs of Biomass-Derived 5-(Hydroxymethyl)furfural
- Field : Biomass Conversion and Biorefinery
- Application : 5-(Hydroxymethyl)furfural (HMF), produced by the acid-catalyzed dehydration of biomass-derived hexoses, is a well-recognized renewable chemical intermediate in the biorefinery research for the productions of fuels, chemicals, and materials . The halogenated derivatives of HMF, such as 5-(chloromethyl)furfural (CMF) and 5-(bromomethyl)furfural (BMF), can be produced directly from biomass in good isolated yields .
- Method : The production of these hydrophobic analogs involves the dehydration of carbohydrates in suitable carboxylic acids .
- Results : The production and value addition of various lipophilic analogs of HMF are rather scattered in the literature, and no comprehensive review is available in this area to date .
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Bromothymol Blue
- Field : Chemistry
- Application : Bromothymol blue is a pH indicator. It is mostly used in applications that require measuring substances that would have a relatively neutral pH (near 7). A common use is for measuring the presence of carbonic acid in a liquid .
- Method : It is typically sold in solid form as the sodium salt of the acid indicator .
- Results : Bromothymol blue acts as a weak acid in a solution. It can thus be in protonated or deprotonated form, appearing yellow or blue, respectively .
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Synthesis of Regioregular Thiophene-Based Conjugated Polymers
- Field : Organic Electronics
- Application : Thiophene-based conjugated polymers are used in the field of organic electronics due to their exceptional optical and conductive properties . They are used in the design of more efficient materials for electronic applications .
- Method : The synthesis of these polymers often involves nickel- and palladium-based catalytic systems .
- Results : The use of these polymers has led to the development of materials with fascinating properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity, and high conductivity .
-
Hypercrosslinked Porous Polymer Materials
- Field : Material Science
- Application : Hypercrosslinked polymers (HCPs) are a series of permanent microporous polymer materials that have received an increasing level of research interest . They have remarkable advantages such as diverse synthetic methods, easy functionalization, high surface area, low-cost reagents, and mild operating conditions .
- Method : The synthesis of HCPs involves judicious selection of monomers, appropriate length crosslinkers, and optimized reaction conditions .
- Results : The use of HCPs has led to the development of materials with a well-developed polymer framework with an adjusted porous topology .
Safety And Hazards
properties
IUPAC Name |
5-(bromomethyl)-1,2,3-trimethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO3/c1-12-8-4-7(6-11)5-9(13-2)10(8)14-3/h4-5H,6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEGDRYOJTONTLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90438636 | |
Record name | 5-(Bromomethyl)-1,2,3-trimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90438636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Bromomethyl)-1,2,3-trimethoxybenzene | |
CAS RN |
21852-50-6 | |
Record name | 3,4,5-Trimethoxybenzyl bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21852-50-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Bromomethyl)-1,2,3-trimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90438636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzene, 5-(bromomethyl)-1,2,3-trimethoxy | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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